N-Hydroxypyrazolo[1,5-a]pyridine-3-carboximidamide
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Overview
Description
N-Hydroxypyrazolo[1,5-a]pyridine-3-carboximidamide is a heterocyclic compound that features a fused ring system combining pyrazole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Hydroxypyrazolo[1,5-a]pyridine-3-carboximidamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-aminopyrazole with a suitable aldehyde or ketone, followed by oxidation to introduce the hydroxyl group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: N-Hydroxypyrazolo[1,5-a]pyridine-3-carboximidamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the fused ring system.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.
Major Products: The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyridine derivatives, which can exhibit diverse biological activities .
Scientific Research Applications
N-Hydroxypyrazolo[1,5-a]pyridine-3-carboximidamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific photophysical properties.
Mechanism of Action
The mechanism of action of N-Hydroxypyrazolo[1,5-a]pyridine-3-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
- Pyrazolo[1,5-a]pyrimidine
- Pyrazolo[3,4-b]pyridine
- Pyrazolo[4,3-c]pyridine
Comparison: N-Hydroxypyrazolo[1,5-a]pyridine-3-carboximidamide is unique due to its specific fused ring system and the presence of the hydroxyl and carboximidamide functional groups. These structural features confer distinct chemical reactivity and biological activity compared to other similar compounds. For instance, pyrazolo[1,5-a]pyrimidine derivatives are known for their anticancer potential, while pyrazolo[3,4-b]pyridine compounds are explored for their kinase inhibitory activity .
Properties
Molecular Formula |
C8H8N4O |
---|---|
Molecular Weight |
176.18 g/mol |
IUPAC Name |
N'-hydroxypyrazolo[1,5-a]pyridine-3-carboximidamide |
InChI |
InChI=1S/C8H8N4O/c9-8(11-13)6-5-10-12-4-2-1-3-7(6)12/h1-5,13H,(H2,9,11) |
InChI Key |
HWUZBWVDHKGXLA-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC2=C(C=NN2C=C1)/C(=N/O)/N |
Canonical SMILES |
C1=CC2=C(C=NN2C=C1)C(=NO)N |
Origin of Product |
United States |
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